METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE
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Overview
Description
METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE is a chemical compound with significant interest in various scientific fields. It is an amino acid derivative with a cyanophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, have been identified as dual aromatase and sulfatase inhibitors . These enzymes play crucial roles in steroid hormone biosynthesis, particularly in the conversion of androgens to estrogens .
Mode of Action
Based on its structural similarity to known aromatase and sulfatase inhibitors, it may interact with these enzymes and inhibit their activity . This could result in decreased estrogen production, which could have significant effects in conditions like hormone-dependent cancers .
Biochemical Pathways
The compound likely affects the steroid hormone biosynthesis pathway by inhibiting the enzymes aromatase and sulfatase . This could lead to a decrease in the conversion of androgens to estrogens, affecting the balance of these hormones in the body .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential inhibitory effects on aromatase and sulfatase. This could result in decreased estrogen production, potentially affecting the growth and development of estrogen-dependent tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE typically involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under constant stirring at room temperature . This reaction follows the Morita-Baylis-Hillman reaction scheme, which is known for its efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production, reducing waste and improving reaction control.
Chemical Reactions Analysis
Types of Reactions: METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate: Similar in structure but with a hydroxy group instead of an amino group.
Cyanoacetohydrazides: These compounds share the cyano group and are used in heterocyclic synthesis.
Uniqueness: METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE is unique due to its specific combination of an amino acid backbone with a cyanophenyl group, providing distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIQNIOQYPOTP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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